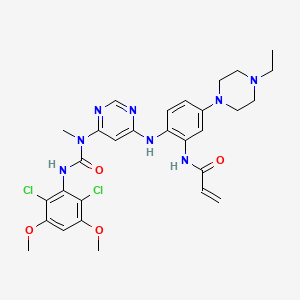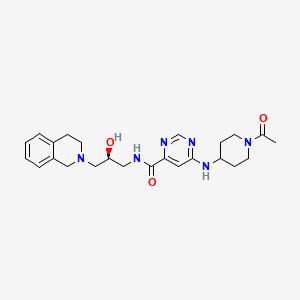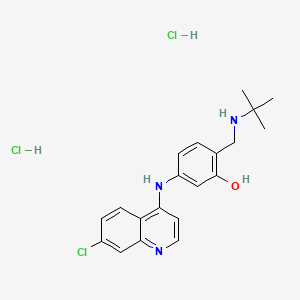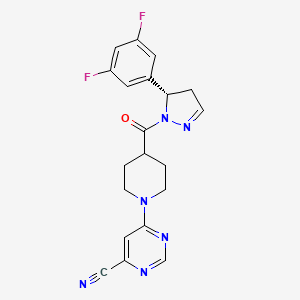
H3B-6527
描述
H3B-6527 is an inhibitor of the fibroblast growth factor receptor 4 (FGFR4) and is selective for FGFR4 over a panel of 395 kinases . It is used in the treatment of hepatocellular carcinoma (HCC), a disease with few effective treatment options . The drug is orally bioavailable and specifically binds to and blocks FGFR4 .
Synthesis Analysis
This compound was generated through structure-guided drug design to evade the potential limitations of pan-FGFR inhibitors . It is a highly selective covalent FGFR4 inhibitor .
Molecular Structure Analysis
The molecular formula of this compound is C29H34Cl2N8O4 . The InChI code and SMILES representation provide detailed information about its molecular structure .
Chemical Reactions Analysis
This compound has shown FGFR4 pathway modulation in Hep3B cells through the direct covalent binding to the ATP pocket of FGFR4 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 629.5 g/mol . It is soluble in DMSO .
科学研究应用
药代动力学和代谢:H3B-6527的吸收、代谢、转运和排泄在体外和体内均进行了研究,包括一项14C-H3B-6527比格犬质量平衡研究。发现this compound的清除主要受代谢驱动,代谢主要途径在人类和犬肝细胞中相似 (Colombo et al., 2020)。
生物利用度和食物影响:一项I期研究显示,高脂餐显著增加了健康成年男性对this compound的系统暴露。该研究突出了食物摄入对药物吸收和生物利用度的重要性 (Rioux et al., 2018)。
在肝细胞癌中的有效性:this compound显示出作为FGF19表达增加的HCC病例的治疗剂的潜力。对FGFR4的选择性可能比全谱FGFR抑制剂具有优势,后者可能受FGFR1-3受体介导的剂量限制性毒性的限制 (Joshi et al., 2017)。
临床试验和安全性:在一项针对HCC或肝内胆管癌患者的I期研究中,this compound表现出良好的耐受性和早期临床活性迹象。该研究为推荐的II期剂量提供了见解 (Mercadé et al., 2019)。
乳腺癌的分子特征:H3B-6545是与this compound相关的一种变体,已被研究用于乳腺癌的有效性。一项研究调查了其在I期研究中的分子特征和监测,展示了ctDNA作为评估转移性乳腺癌突变和监测治疗效果的样本类型的重要性 (Rimkunas et al., 2019)。
作用机制
Target of Action
H3B-6527 is a highly selective covalent inhibitor of the fibroblast growth factor receptor 4 (FGFR4) . FGFR4 is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
this compound specifically binds to and blocks FGFR4 . This prevents the activation of FGFR4, inhibits FGFR4-mediated signaling, and leads to an inhibition of cell proliferation in FGFR4-overexpressing tumor cells . It forms a covalent bond via Michael addition with the Cys552 on FGFR4, present in the hinge region of the ATP-binding pocket, unique within the FGFR family .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the FGF19/FGFR4 signaling pathway . FGF19 is a gut-secreted endocrine hormone that acts in the liver through FGFR4 to regulate bile acid synthesis . Inhibition of this pathway by this compound leads to a reduction in cell viability, particularly in cells that harbor FGF19 amplification .
Pharmacokinetics
this compound is orally bioavailable . It is rapidly absorbed with a time to maximum concentration (tmax) of approximately 2-3 hours and shows a terminal half-life of approximately 4-5 hours, following administration of 1000 mg (fasted) . No dose-limiting toxicities or ≥ Grade 3 treatment-related adverse events have been observed in escalation .
Result of Action
The primary result of this compound’s action is the inhibition of tumor growth in hepatocellular carcinoma (HCC) cases that exhibit increased expression of FGF19 . Studies have shown that this compound can effectively trigger tumor regression in a xenograft model of HCC . Moreover, it has demonstrated tumor regressions in the context of FGF19-amplified tumors and showed antitumor activity and tumor regressions in patient-derived xenograft models with high FGF19 expression but no FGF19 amplification .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of FGF19. Studies have shown that FGF19 expression is a predictive biomarker for this compound response . This suggests that the tumor microenvironment, particularly the level of FGF19 expression, can significantly influence the efficacy of this compound .
安全和危害
生化分析
Biochemical Properties
H3B-6527 interacts with FGFR4, a receptor tyrosine kinase . It is >300 fold selective towards FGFR4 compared to other FGFR isoforms . The compound inhibits FGFR4 signaling in a dose-dependent manner, leading to a reduction in cell viability .
Cellular Effects
This compound has shown to inhibit cell proliferation and induce apoptosis in HCC cell line models . It selectively reduces the viability of cells that harbor FGF19 amplification . Moreover, it has been observed that this compound can trigger tumor regression in a xenograft model of HCC when coadministered with the CDK4/6 inhibitor palbociclib .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting FGFR4 signaling . This inhibition leads to a reduction in cell viability and can trigger tumor regression .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied in a panel of 40 HCC cell lines and 30 HCC patient-derived xenograft (PDX) models . These studies have shown that FGF19 expression is a predictive biomarker for this compound response .
Dosage Effects in Animal Models
Oral dosing of this compound to mice led to dose-dependent pharmacodynamic modulation of FGFR4 signaling and tumor regression in FGF19 altered HCC cell line derived xenograft models . The inhibition of tumor growth occurred at doses that were well tolerated in mice and no evidence of FGFR1-3 related toxicities were observed at efficacious doses .
Metabolic Pathways
This compound is involved in the FGF19-FGFR4 signaling pathway . FGF19 is a gut-secreted endocrine hormone that acts in the liver through FGFR4 to regulate bile acid synthesis .
属性
IUPAC Name |
N-[2-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]-5-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2N8O4/c1-6-25(40)35-20-14-18(39-12-10-38(7-2)11-13-39)8-9-19(20)34-23-16-24(33-17-32-23)37(3)29(41)36-28-26(30)21(42-4)15-22(43-5)27(28)31/h6,8-9,14-17H,1,7,10-13H2,2-5H3,(H,35,40)(H,36,41)(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWRLLRCTIYXDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1702259-66-2 | |
| Record name | H3B-6527 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1702259662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | H3B-6527 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15169 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | H3B-6527 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HTE364XIK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine](/img/structure/B607837.png)
![3-[5-Chloranyl-6-[(1~{r})-1-(6-Methylpyridazin-3-Yl)ethoxy]-1,2-Benzoxazol-3-Yl]propanoic Acid](/img/structure/B607838.png)


![Benzamide, 2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]-1H-pyrazol-3-yl]-](/img/structure/B607847.png)